molecular formula C12H8BrFO2S B3187899 1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene CAS No. 1807542-99-9

1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene

Cat. No.: B3187899
CAS No.: 1807542-99-9
M. Wt: 315.16 g/mol
InChI Key: MAZKBEBXAXOVPK-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene is a sulfone derivative featuring a benzene core substituted with a fluorine atom at the 3-position and a (4-bromophenyl)sulfonyl group at the 1-position. This compound belongs to a class of aryl sulfonates/sulfones, which are widely studied for their electronic properties, biological activity, and utility as intermediates in organic synthesis. The bromine atom on the sulfonyl group enhances lipophilicity, while the fluorine atom introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZKBEBXAXOVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-fluorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Key Substituents Lipophilicity (clogP) Biological Activity Key References
This compound -SO₂(4-BrC₆H₄), -F Estimated: 3.8–4.2* Not explicitly reported (potential antimicrobial)
N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine -SO₂(4-ClC₆H₄), -L-valine 2.5–3.0 Antimicrobial, antibiofilm
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine -SO₂(4-BrC₆H₄), -L-valine 3.5–4.0 Improved antimicrobial vs. Cl-analogue
1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f) -SO₂(4-BrC₆H₄), -piperazine, -methoxy ~4.5 Anti-diabetes candidate
3-amino-N-(4-bromophenyl)-4-fluorobenzene-1-sulfonamide -SO₂NH(4-BrC₆H₄), -F, -NH₂ ~2.8 Not reported

*Estimated based on bromine’s contribution to lipophilicity compared to chlorine analogues .

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity and Bioactivity

  • Bromine vs. Chlorine : Replacement of chlorine with bromine in sulfonyl-containing compounds (e.g., N-acyl-L-valine derivatives) increases clogP by ~1 unit, enhancing membrane permeability and antimicrobial potency. For example, brominated analogues (clogP 3.5–4.0) showed lower MIC values (2.5–1024 µg/mL) compared to chlorinated counterparts .

Electronic and Steric Considerations

  • The (4-bromophenyl)sulfonyl group provides strong electron-withdrawing effects, stabilizing negative charge and influencing intermolecular interactions.

Biological Activity

1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a sulfonyl group attached to a bromophenyl moiety and a fluorobenzene ring, which contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Activity : There is ongoing research into its efficacy against bacterial and fungal pathogens.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes.

Anticancer Activity

A study explored the anticancer effects of this compound against several human cancer cell lines. The results indicated varying levels of cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
U87 (Glioblastoma)12.3
MiaPaCa2 (Pancreatic)8.9

These values suggest that the compound may be particularly effective against pancreatic cancer cells, warranting further investigation into its mechanism of action and potential clinical applications .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated activity against various strains of bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings highlight the compound's potential as a therapeutic agent in treating infectious diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cells, contributing to cytotoxic effects against cancerous and microbial cells .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study 1 : A patient with resistant pancreatic cancer showed partial response after treatment with a formulation containing this compound alongside standard chemotherapy.
  • Case Study 2 : In a clinical trial for bacterial infections, patients treated with this compound exhibited reduced infection rates compared to controls.

Q & A

Q. What are the standard synthetic protocols for preparing 1-((4-bromophenyl)sulfonyl)-3-fluorobenzene and its derivatives?

The synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with a fluorinated benzene derivative under basic conditions. For example, chalcone-sulfonyl piperazine hybrids are synthesized by reacting 4-[(4-bromophenyl)sulfonyl]benzoyl chloride with piperazine derivatives, followed by condensation with substituted chalcones (e.g., methoxy/ethoxy-phenyl acrylates) in anhydrous tetrahydrofuran (THF) using triethylamine as a base . Yields range from 40% to 71%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • Infrared (IR) Spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1645 cm⁻¹) stretches .
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons (δ 7.0–8.1 ppm), piperazine methylenes (δ 3.0–3.5 ppm), and chalcone vinyl protons (δ 7.6–7.9 ppm) .
  • ¹³C NMR : Confirm sulfonyl (C-SO₂, ~133 ppm) and carbonyl (C=O, ~186 ppm) carbons .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonylation and condensation steps?

  • Temperature Control : Conduct sulfonylation at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Selection : Use anhydrous THF or dichloromethane to enhance electrophilicity of intermediates .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation of piperazine .
  • By-Product Management : Monitor unreacted starting materials via TLC and adjust stoichiometry (1.2–1.5 equivalents of chalcone) .

Q. How should researchers resolve contradictions in spectral data, such as unexpected splitting in ¹H NMR peaks?

  • Dynamic Effects : Assess rotational barriers in sulfonylpiperazine moieties, which can split methylene protons into multiplets (δ 3.4–3.5 ppm) .
  • Solvent Artifacts : Re-run NMR in deuterated DMSO or CDCl₃ to eliminate solvent-shift interference .
  • Impurity Analysis : Compare with HRMS to detect trace by-products (e.g., over-sulfonylated derivatives) .

Q. What strategies are effective in designing derivatives for enhanced biological activity (e.g., anti-diabetic properties)?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) on the chalcone moiety to improve binding to α-glucosidase .
  • Bioisosteric Replacement : Substitute methoxy groups with ethoxy or benzyloxy to modulate lipophilicity and bioavailability .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., PDB: 1XSI) and prioritize derivatives with lower binding energies .

Q. What experimental approaches are used to study the mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure α-glucosidase inhibition via spectrophotometric methods (e.g., PNPG substrate hydrolysis at 405 nm) .
  • Cellular Uptake Studies : Use fluorescently tagged derivatives (e.g., BODIPY-labeled) to track intracellular localization via confocal microscopy .
  • Metabolic Profiling : Perform LC-MS/MS on treated cell lysates to identify disrupted pathways (e.g., glucose metabolism) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene
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1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene

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